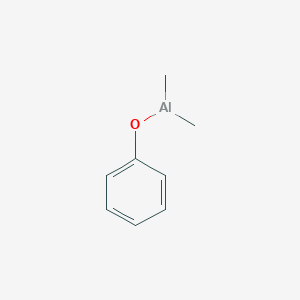
Iridium--titanium (1/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iridium-titanium (1/3) is a compound that combines iridium and titanium in a specific ratio. Iridium is known for its high density, corrosion resistance, and high melting point, while titanium is renowned for its strength, low density, and excellent corrosion resistance. The combination of these two metals results in a compound with unique properties that are valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of iridium-titanium compounds typically involves high-temperature processes. One common method is the co-precipitation technique, where iridium and titanium precursors are mixed in a solution, followed by precipitation and calcination at high temperatures. Another method involves the use of metal nitrates, where iridium and titanium nitrates are mixed and then subjected to thermal decomposition .
Industrial Production Methods: In industrial settings, iridium-titanium compounds are often produced using advanced techniques such as chemical vapor deposition (CVD) and physical vapor deposition (PVD). These methods allow for precise control over the composition and structure of the compound, ensuring high purity and uniformity .
Chemical Reactions Analysis
Types of Reactions: Iridium-titanium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, the compound can be oxidized to form iridium oxide and titanium oxide under specific conditions .
Common Reagents and Conditions: Common reagents used in these reactions include oxygen, hydrogen, and various acids and bases. The reactions typically occur at high temperatures and may require catalysts to enhance the reaction rates .
Major Products: The major products formed from these reactions include iridium oxide, titanium oxide, and mixed oxides of iridium and titanium. These products have significant applications in catalysis and other industrial processes .
Scientific Research Applications
Iridium-titanium compounds have a wide range of scientific research applications:
Mechanism of Action
The mechanism by which iridium-titanium compounds exert their effects is primarily through their catalytic activity. The iridium atoms act as active sites for various chemical reactions, while the titanium atoms provide structural support and enhance the stability of the compound. This combination allows for efficient catalysis and improved reaction rates .
Molecular Targets and Pathways: In biological applications, iridium-titanium compounds interact with cellular components, such as proteins and nucleic acids, to exert their effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that these compounds can induce apoptosis in cancer cells by disrupting cellular processes .
Comparison with Similar Compounds
Platinum-Titanium Compounds: Similar to iridium-titanium, platinum-titanium compounds are used in catalysis and have applications in various industries.
Rhodium-Titanium Compounds: These compounds also exhibit catalytic properties and are used in chemical synthesis and industrial processes.
Uniqueness: Iridium-titanium compounds are unique due to their high stability and resistance to sintering, which makes them highly effective as catalysts. Additionally, the combination of iridium’s catalytic properties and titanium’s structural support results in a compound with superior performance compared to other similar compounds .
Properties
CAS No. |
12056-24-5 |
|---|---|
Molecular Formula |
IrTi3 |
Molecular Weight |
335.82 g/mol |
IUPAC Name |
iridium;titanium |
InChI |
InChI=1S/Ir.3Ti |
InChI Key |
DPQZLZNWOSWMJB-UHFFFAOYSA-N |
Canonical SMILES |
[Ti].[Ti].[Ti].[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


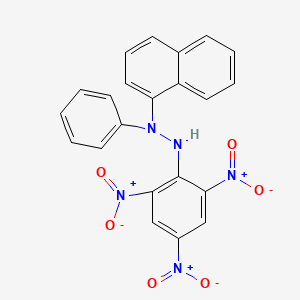
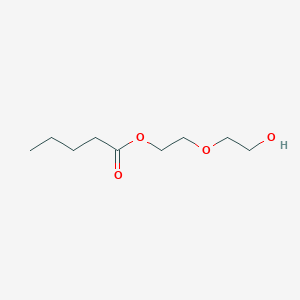
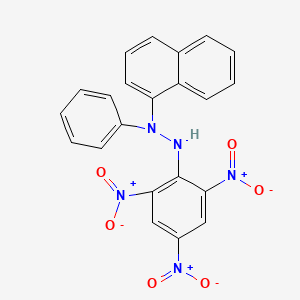
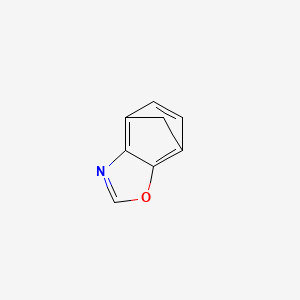



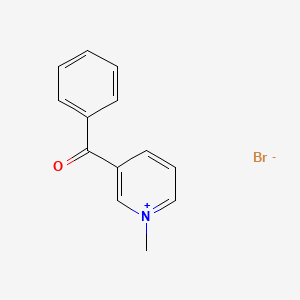
![[4-(Acetyloxy)-3-aminophenyl]arsonic acid](/img/structure/B14733402.png)



![Dimethyl[2-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14733445.png)
